molecular formula C4H2N4O7 B052201 5,5-Dinitro-1,3-diazinane-2,4,6-trione CAS No. 269077-45-4

5,5-Dinitro-1,3-diazinane-2,4,6-trione

Cat. No.: B052201
CAS No.: 269077-45-4
M. Wt: 218.08 g/mol
InChI Key: FFHNABRYKXBJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dinitro-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties. It belongs to the class of diazinanes, which are nitrogen-containing heterocycles. This compound is characterized by the presence of two nitro groups and a trione structure, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dinitro-1,3-diazinane-2,4,6-trione typically involves the nitration of 1,3-diazinane-2,4,6-trione. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the 5,5-positions. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5-Dinitro-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups results in the formation of 5,5-diamino-1,3-diazinane-2,4,6-trione .

Scientific Research Applications

5,5-Dinitro-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: It is used in the production of high-energy materials and explosives due to its energetic properties.

Mechanism of Action

The mechanism of action of 5,5-Dinitro-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazinane-2,4,6-trione: Lacks the nitro groups and has different reactivity and applications.

    5,5-Diamino-1,3-diazinane-2,4,6-trione: Formed by the reduction of 5,5-Dinitro-1,3-diazinane-2,4,6-trione and has distinct properties.

    5-Acetyl-1,3-diazinane-2,4,6-trione: Contains an acetyl group instead of nitro groups, leading to different chemical behavior

Uniqueness

This compound is unique due to the presence of two nitro groups, which impart high reactivity and energetic properties. This makes it particularly valuable in the synthesis of high-energy materials and as a versatile reagent in chemical reactions .

Properties

IUPAC Name

5,5-dinitro-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O7/c9-1-4(7(12)13,8(14)15)2(10)6-3(11)5-1/h(H2,5,6,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHNABRYKXBJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453479
Record name 5,5-Dinitropyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269077-45-4
Record name 5,5-Dinitropyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.